molecular formula C14H21N3O2 B14875940 4,4'-(Pyridin-4-ylmethanediyl)dimorpholine

4,4'-(Pyridin-4-ylmethanediyl)dimorpholine

Cat. No.: B14875940
M. Wt: 263.34 g/mol
InChI Key: GAZGPNVOYNEFNB-UHFFFAOYSA-N
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Description

4,4'-(Pyridin-4-ylmethanediyl)dimorpholine (CAS: Not explicitly provided) is a heterocyclic compound featuring a pyridine core bridged by a methanediyl group and substituted with two morpholine rings. These derivatives are synthesized via nucleophilic substitution reactions, often starting from chlorinated triazine or pyrimidine precursors .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

4-[morpholin-4-yl(pyridin-4-yl)methyl]morpholine

InChI

InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)14(16-5-9-18-10-6-16)17-7-11-19-12-8-17/h1-4,14H,5-12H2

InChI Key

GAZGPNVOYNEFNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the use of 4-methylpyridine, which undergoes deprotonation with a strong base such as lithium diisopropylamide (LDA) to form a nucleophilic intermediate. This intermediate then reacts with morpholine to form the desired product .

Industrial Production Methods

Industrial production of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyridin-4-ylmethanediyl)dimorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

4,4’-(Pyridin-4-ylmethanediyl)dimorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Pyridin-4-ylmethanediyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine (CAS: 10244-24-3)
  • Structure : Central triazine ring with two morpholine groups and a chlorine substituent.
  • Synthesis : Prepared from 2,4,6-trichlorotriazine via sequential substitution with morpholine .
  • Applications : Intermediate for Suzuki cross-coupling reactions to generate PI3K inhibitors (e.g., PQR514) .
  • Key Data :
    • Reactivity: Chlorine at position 6 is displaced by boronic esters or amines .
    • Comparison: Unlike pyridine-based derivatives, the triazine core enhances electrophilicity, facilitating nucleophilic substitutions .
o-Carboranylalkoxy-Triazine Derivatives (e.g., Compound 5)
  • Structure : Triazine core substituted with o-carboranylalkoxy and dimorpholine groups.
  • Synthesis: Chlorine in 4,4'-(6-chloro-triazine)dimorpholine is replaced with o-carboranylalkoxy groups via reaction with decaborane and alkynols .
  • Key Data: Melting Point: 157–158°C (vs. IR Peaks: B-H (2560 cm⁻¹), C=N (1568 cm⁻¹) . Applications: Potential boron neutron capture therapy (BNCT) agents due to carborane’s neutron-absorbing properties .

Pyrimidine and Pyrido-Pyrimidine Derivatives

4,4'-(2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diyl)dimorpholine (Compound 3a)
  • Structure : Pyrimido-pyrimidine core with dichloro and dimorpholine substituents.
  • Synthesis : Reaction of dichloropyrimidine with excess morpholine .
  • Key Data: ¹H NMR: δ 4.37 (s, 8H, morpholine CH₂) . pyridine-based analogues.
4,4'-(Phenyl-quinoline-pyrido[2,3-d]pyrimidine-2,4-diyl)dimorpholine (Compound 14b)
  • Structure: Extended π-system with quinoline and pyrido-pyrimidine moieties.
  • Synthesis : Reaction of chlorinated pyrido-pyrimidine with morpholine in acetic acid .
  • Key Data :
    • ¹H NMR: Triplets at δ 1.70–1.80 ppm (CH₂) and δ 3.75–3.85 ppm (morpholine OCH₂) .
    • Applications: Anticancer activity via DNA intercalation or kinase inhibition.

Substituent-Dependent Properties

Morpholine Modifications in PI3K Inhibitors
  • Example : Replacement of one morpholine in 4,4'-(6-chloro-triazine)dimorpholine with bicyclic amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) .
  • Impact :
    • Potency : Modified analogues show enhanced PI3Kα inhibition (IC₅₀ < 1 nM vs. ~5 nM for parent compound) .
    • Selectivity : Bulky substituents reduce off-target effects.
Nitro-Containing Derivatives
  • Example : 4,4'-(2-Ethyl-nitrotrimethylene)dimorpholine vs. 4-(2-Nitrobutyl)morpholine .
  • Key Findings :
    • Sensitization : The ethyl-nitro derivative is a stronger sensitizer (Guinea pig maximization tests) .
    • Cross-Reactivity : Sensitization to ethyl-nitro derivatives often cross-reacts with nitrobutyl analogues .

Application-Specific Comparisons

Corrosion Inhibition
  • Schiff Base Analogues :
    • Example : p-Methoxybenzylidene-4,4'-dimorpholine .
    • Efficiency : Inhibits zinc corrosion in H₂SO₄ with ~90% efficiency, attributed to morpholine’s electron-donating properties .
    • Comparison: Pyridine-based dimorpholines may offer similar efficiency but lack direct data in evidence.
Vulcanization Agents
  • Example : 4,4'-Dithiodimorpholine .
  • Properties :
    • Melting Point: ≥120°C; used in rubber vulcanization due to disulfide bonds .
    • Contrast: Unlike pyridine derivatives, dithiodimorpholine lacks aromaticity but provides sulfur cross-linking sites.

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